molecular formula C19H14ClNO3 B12197024 N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide

N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide

Cat. No.: B12197024
M. Wt: 339.8 g/mol
InChI Key: ZJVWMXVYYHCPPC-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide is a complex organic compound that features a chromenone core structure with a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, which can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions. The resulting chromenone is then subjected to a Friedel-Crafts acylation reaction with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

The final step involves the introduction of the cyclopropanecarboxamide group. This can be achieved by reacting the intermediate product with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The chromenone core is known to interact with various biological pathways, potentially leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyanophenyl)cyclopropanecarboxamide
  • N-(3-Hydroxyphenyl)cyclopropanecarboxamide
  • 1-Phenylcyclopropanecarboxamide

Uniqueness

N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide is unique due to the presence of both the chromenone core and the cyclopropanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. The presence of the chlorine atom on the phenyl ring further enhances its reactivity and potential for functionalization.

Properties

Molecular Formula

C19H14ClNO3

Molecular Weight

339.8 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-4-oxochromen-6-yl]cyclopropanecarboxamide

InChI

InChI=1S/C19H14ClNO3/c20-15-4-2-1-3-13(15)18-10-16(22)14-9-12(7-8-17(14)24-18)21-19(23)11-5-6-11/h1-4,7-11H,5-6H2,(H,21,23)

InChI Key

ZJVWMXVYYHCPPC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4Cl

Origin of Product

United States

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